7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole
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Overview
Description
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with bromine, bromomethyl, methyl, and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the benzimidazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: Introduction of a methyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using trifluoromethoxybenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The trifluoromethoxyphenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzimidazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Shares the trifluoromethoxy group but lacks the benzimidazole core.
4-Bromo-2-(trifluoromethoxy)aniline: Contains both bromine and trifluoromethoxy groups but has an aniline core instead of benzimidazole.
Uniqueness
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is unique due to its combination of substituents on the benzimidazole core, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethoxy groups enhances its reactivity and potential for diverse applications.
Biological Activity
The compound 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a benzo[d]imidazole core with multiple halogen and functional group substitutions, suggests significant reactivity and potential therapeutic applications, particularly in cancer treatment through modulation of epigenetic mechanisms.
- Molecular Formula : C16H11Br2F3N2O
- Molecular Weight : 464.07 g/mol
- Structural Features :
- Benzo[d]imidazole core
- Bromine and trifluoromethoxy substituents
- Methyl group at the 1-position
The presence of bromine atoms and a trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Preliminary studies indicate that This compound may act as an inhibitor of histone demethylases, enzymes involved in epigenetic regulation. By inhibiting these enzymes, the compound could potentially alter gene expression profiles associated with cancer progression.
In Vitro Studies
In vitro assays have demonstrated that compounds structurally similar to This compound exhibit significant anti-cancer properties. For instance:
- Cell Lines Tested : MV4-11, HL60, THP-1
- IC50 Values:
- MV4-11: 25 nM
- HL60: 390 nM
- THP-1: 258 nM
These results suggest that this class of compounds may effectively inhibit cell growth in various cancer cell lines .
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into the structure-activity relationship:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-6-trifluoromethyl-1H-benzimidazole | Trifluoromethyl group | Lacks additional bromine substituents |
7-Bromo-5-fluoro-1H-benzimidazole | Fluoro substitution | Different halogen substitution |
4-Bromo-2-methyl-1H-benzimidazole | Methyl group at position 2 | Variation in methyl positioning |
4-Bromo-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole | Combination of fluoro and trifluoromethyl groups | Enhanced electronic properties due to multiple halogens |
The unique combination of bromine and trifluoromethoxy substituents in This compound may enhance its specificity and efficacy against certain biological targets compared to other similar compounds.
Study on Histone Demethylase Inhibition
A focused study investigated the inhibition of histone demethylases by this compound. The results indicated a promising selectivity for specific demethylases associated with tumorigenesis. The binding affinity was assessed using surface plasmon resonance (SPR), which revealed a strong interaction between the compound and the target enzyme, suggesting a potential pathway for therapeutic intervention in cancer treatment .
Toxicity Assessment
In assessing cellular toxicity, various concentrations of the compound were tested on HeLa cells. The MTT assay revealed minimal cytotoxicity at concentrations up to 50 μM over a period of 72 hours, indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C16H11Br2F3N2O |
---|---|
Molecular Weight |
464.07 g/mol |
IUPAC Name |
7-bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole |
InChI |
InChI=1S/C16H11Br2F3N2O/c1-23-8-22-14-12(6-10(7-17)13(18)15(14)23)9-2-4-11(5-3-9)24-16(19,20)21/h2-6,8H,7H2,1H3 |
InChI Key |
BBGREOUKCFZPHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C=C(C(=C21)Br)CBr)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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